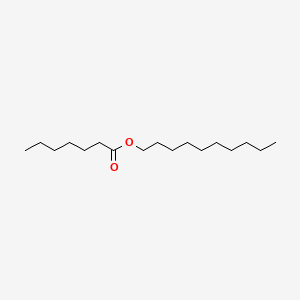![molecular formula C28H29O5P B1622891 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;[methyl(phenoxy)phosphoryl]oxybenzene CAS No. 68664-06-2](/img/structure/B1622891.png)
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;[methyl(phenoxy)phosphoryl]oxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,4’-(1-methylethylidene)bis-, polymer with diphenyl methylphosphonate is a complex polymeric compound. It is known for its unique structural properties and is widely used in various industrial applications. The compound is formed by the polymerization of phenol, 4,4’-(1-methylethylidene)bis- with diphenyl methylphosphonate, resulting in a polymer with significant thermal stability and flame retardant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenol, 4,4’-(1-methylethylidene)bis-, polymer with diphenyl methylphosphonate typically involves a polycondensation reaction. This reaction occurs between phenol, 4,4’-(1-methylethylidene)bis- and diphenyl methylphosphonate under controlled conditions. The reaction is usually catalyzed by an acid or base catalyst and conducted at elevated temperatures to facilitate the polymerization process.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then maintained under these conditions for a specific period to ensure complete polymerization. The resulting polymer is then purified and processed into the desired form for various applications.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-(1-methylethylidene)bis-, polymer with diphenyl methylphosphonate undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The polymer can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenolic derivatives, while substitution reactions can introduce new functional groups into the polymer structure.
Scientific Research Applications
Phenol, 4,4’-(1-methylethylidene)bis-, polymer with diphenyl methylphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a flame retardant additive in various polymeric materials.
Biology: The polymer’s biocompatibility makes it suitable for certain biomedical applications.
Medicine: It is explored for use in drug delivery systems due to its stability and compatibility with various drugs.
Industry: The polymer is widely used in the production of flame-retardant materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which phenol, 4,4’-(1-methylethylidene)bis-, polymer with diphenyl methylphosphonate exerts its effects is primarily through its thermal stability and flame retardant properties. The polymer acts by forming a protective char layer on the surface of the material, which prevents the spread of flames. This char layer acts as a barrier, reducing heat transfer and slowing down the combustion process.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4,4’-(1-methylethylidene)bis-:
Diphenyl methylphosphonate: This compound is used in the synthesis of various flame retardant materials.
Uniqueness
Phenol, 4,4’-(1-methylethylidene)bis-, polymer with diphenyl methylphosphonate is unique due to its combined properties of thermal stability and flame retardancy. Unlike other similar compounds, this polymer offers a balanced combination of these properties, making it highly effective in applications requiring both.
Properties
CAS No. |
68664-06-2 |
|---|---|
Molecular Formula |
C28H29O5P |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;[methyl(phenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C15H16O2.C13H13O3P/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-17(14,15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h3-10,16-17H,1-2H3;2-11H,1H3 |
InChI Key |
BGOVZUITOWENCB-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















